molecular formula C19H21ClN2O4S B12200185 (5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12200185
M. Wt: 408.9 g/mol
InChI Key: JHGWYWYQXUYBPN-WJDWOHSUSA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a chlorobenzylidene moiety, and a piperidinyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Chlorobenzylidene Moiety: The thiazolidine-2,4-dione core is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Piperidinyl Substituent: The final step involves the reaction of the intermediate with 2-(2-hydroxyethyl)piperidine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiazolidinediones.

Industry:

  • Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinedione core suggests potential interactions with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Comparison:

    Uniqueness: (5Z)-5-(4-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorobenzylidene and piperidinyl substituents, which may confer distinct biological activities compared to other thiazolidinediones.

    Structural Differences: The specific substituents and their positions on the thiazolidinedione core differentiate this compound from other similar compounds, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H21ClN2O4S/c20-14-6-4-13(5-7-14)11-16-18(25)22(19(26)27-16)12-17(24)21-9-2-1-3-15(21)8-10-23/h4-7,11,15,23H,1-3,8-10,12H2/b16-11-

InChI Key

JHGWYWYQXUYBPN-WJDWOHSUSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

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